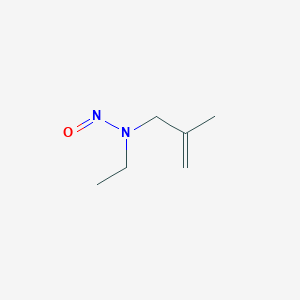
N-Ethyl-N-nitrosomethallylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-nitrosomethallylamine is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is used primarily in research settings to study the effects and mechanisms of nitrosamines.
Métodos De Preparación
The synthesis of N-Ethyl-N-nitrosomethallylamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethyl-N-methallylamine with nitrous acid under acidic conditions . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products. Industrial production methods for nitrosamines, including this compound, often involve similar nitrosation reactions but on a larger scale, with stringent controls to ensure purity and safety .
Análisis De Reacciones Químicas
N-Ethyl-N-nitrosomethallylamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the N-NO bond, leading to the formation of secondary amines.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include nitrous acid for nitrosation, hydrogen for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Ethyl-N-nitrosomethallylamine is used extensively in scientific research to study the mechanisms of nitrosamine-induced carcinogenesis. It serves as a model compound to understand how nitrosamines interact with biological molecules and induce mutations . In chemistry, it is used to study the reactivity of nitrosamines and their behavior under different conditions. In medicine, research involving this compound helps in understanding the potential health risks associated with nitrosamine exposure .
Mecanismo De Acción
The mechanism by which N-Ethyl-N-nitrosomethallylamine exerts its effects involves the formation of reactive intermediates that can interact with DNA and other cellular components. These interactions can lead to mutations and other cellular damage, contributing to carcinogenesis . The molecular targets of this compound include DNA, proteins, and other cellular macromolecules. The pathways involved in its action are complex and involve multiple steps, including the formation of DNA adducts and the activation of cellular repair mechanisms .
Comparación Con Compuestos Similares
N-Ethyl-N-nitrosomethallylamine is similar to other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine, in terms of its structure and reactivity . it is unique in its specific molecular structure, which influences its reactivity and the types of reactions it undergoes. Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
These compounds share similar properties but differ in their specific molecular structures and the resulting chemical behavior .
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
N-ethyl-N-(2-methylprop-2-enyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O/c1-4-8(7-9)5-6(2)3/h2,4-5H2,1,3H3 |
Clave InChI |
IVAJEGZBGGUVCG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=C)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















